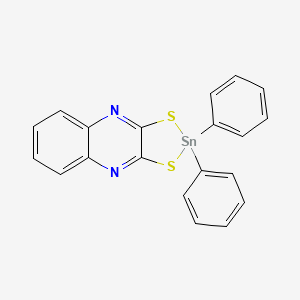![molecular formula C13H11ClO2S B14436483 2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione CAS No. 78490-04-7](/img/structure/B14436483.png)
2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione typically involves the chlorination of 1,4-naphthoquinone followed by the introduction of the propan-2-yl sulfanyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium thiolate or primary amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroquinone derivatives, and various substituted naphthoquinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in cancer therapy.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce apoptosis (programmed cell death) is particularly relevant in its anticancer activity.
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: The parent compound from which 2-Chloro-3-[(propan-2-yl)sulfanyl]naphthalene-1,4-dione is derived.
Lawsone: A natural hydroxy derivative of 1,4-naphthoquinone with antimicrobial properties.
Juglone: Another natural derivative with antifungal and antibacterial activities.
Uniqueness
This compound is unique due to the presence of the propan-2-yl sulfanyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
78490-04-7 |
|---|---|
分子式 |
C13H11ClO2S |
分子量 |
266.74 g/mol |
IUPAC名 |
2-chloro-3-propan-2-ylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H11ClO2S/c1-7(2)17-13-10(14)11(15)8-5-3-4-6-9(8)12(13)16/h3-7H,1-2H3 |
InChIキー |
ZCVRQGHEEUPOIA-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil](/img/structure/B14436406.png)
![4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14436412.png)
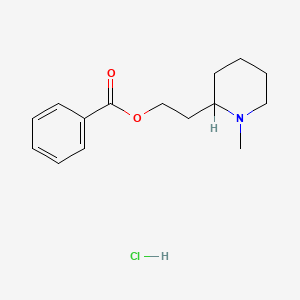
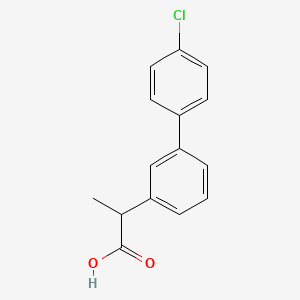
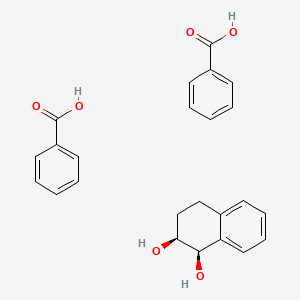

![1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene](/img/structure/B14436437.png)
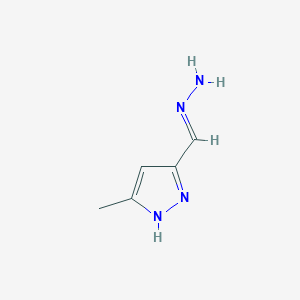
![7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol](/img/structure/B14436454.png)
